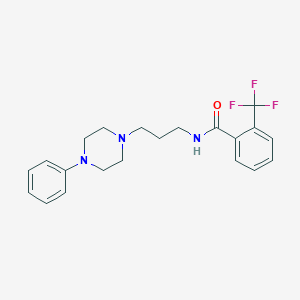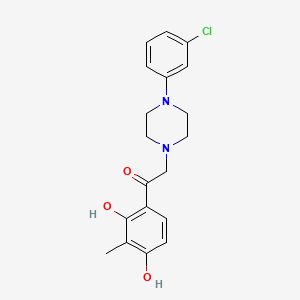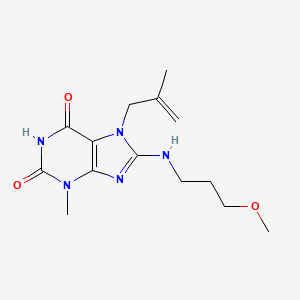
8-((3-methoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "8-((3-methoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione" is a purine derivative, which is a class of compounds with a wide range of biological activities. Purine derivatives have been extensively used as antiviral agents, such as acyclovir and ganciclovir, and continue to be of interest in the search for new antimicrobial and antiviral agents . The structure of this compound suggests that it may have similar properties due to the presence of the purine core.
Synthesis Analysis
The synthesis of related purine derivatives involves the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines in an aqueous dioxane medium, leading to the formation of 8-amino derivatives . Although the specific synthesis of the compound is not detailed, it is likely that a similar method could be employed, substituting the appropriate amines and alkyl groups to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of purine derivatives is confirmed using techniques such as elemental analysis and 1H NMR-spectrometry. In the case of the related compounds, proton signals of the uracil moiety and the substituents at positions 7 and 8 have been identified and characterized . These findings are crucial for confirming the successful synthesis of the compound and for understanding its potential interactions with biological targets.
Chemical Reactions Analysis
Purine-6,8-diones, which are closely related to the compound , exhibit different reactivity patterns based on their substitution. Methylation reactions and ionization behavior vary depending on the presence of methyl groups at positions 1 and 3 of the purine ring. For instance, methylation of monoanions typically occurs at position 9, but this is hindered in compounds with a 3-methyl substituent . This information is relevant for understanding the chemical reactivity of the compound and for designing further functionalization reactions.
Physical and Chemical Properties Analysis
The physical properties of purine-6,8-diones are categorized based on their substitution patterns, which affect their behavior as betaines or conjugate acids. The ionization properties are influenced by the presence of methyl groups, and the formation of anions is predominantly due to proton loss from position 9 . These properties are important for predicting the solubility, stability, and overall behavior of the compound in biological systems.
Relevant Case Studies
A related compound, 7-(2-Hydroxy-2-phenylethyl)-8-(4-methylpiperidine-1-yl)-3-methylxanthine, has shown antimicrobial and antifungal activity against Staphylococcus aureus and Candida albicans, surpassing the efficacy of reference drugs like ampicillin and nistatine . This suggests that the compound may also possess significant biological activity, warranting further investigation into its potential as an antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has explored various synthetic routes and chemical behaviors of purine derivatives, akin to the chemical structure . For instance, studies have demonstrated methodologies for synthesizing purine derivatives through complex chemical reactions. These synthetic approaches offer insights into creating compounds with potential therapeutic applications or for furthering chemical research. For example, purine-6,8-diones exhibit distinctive ionization and methylation reactions, revealing their varied chemical properties based on their substituents (Rahat, Bergmann, & Tamir, 1974). Similarly, synthetic studies directed towards agelasine analogs, involving N-methoxy-9-methyl-9H-purin-6-amines, provide a foundation for understanding the structural modifications and tautomerism in purine derivatives, highlighting the complexity and versatility of these compounds in chemical synthesis (Roggen & Gundersen, 2008).
Potential Biological Activities
While direct studies on the specific compound "8-((3-methoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione" might not be widely documented, research on related purine derivatives has investigated their biological activities. These activities include potential antimicrobial, anticancer, and analgesic properties. For instance, novel substituted pyridines and purines containing 2,4-thiazolidinedione have been synthesized and evaluated for their biological activities, indicating the broad interest in purine derivatives for therapeutic applications (Kim et al., 2004). Furthermore, the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, which forms hydrogen-bonded dimers, illustrate the structural diversity and potential reactivity of purine-based compounds in biological systems (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Eigenschaften
IUPAC Name |
8-(3-methoxypropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-9(2)8-19-10-11(18(3)14(21)17-12(10)20)16-13(19)15-6-5-7-22-4/h1,5-8H2,2-4H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHUEFKIUAAQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NCCCOC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Methoxypropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

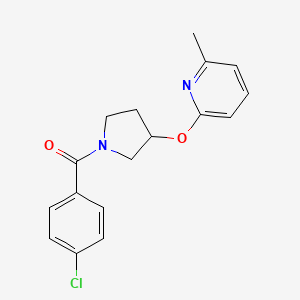
![N-(3-chlorophenyl)-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2518825.png)
![[3-(Aminomethyl)oxolan-3-yl]methanol](/img/structure/B2518826.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2518828.png)
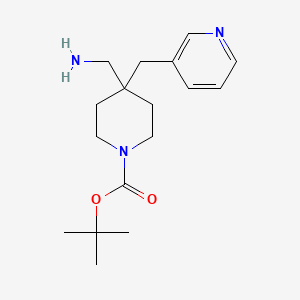
![N-benzyl-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2518832.png)
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2518833.png)
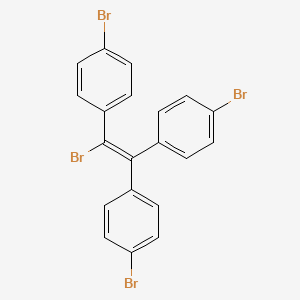
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2518837.png)
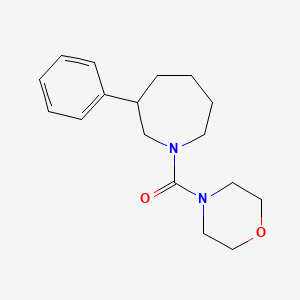
![(2R,3R)-6-Oxospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2518839.png)
